![molecular formula C22H24F3N B12339163 1-Naphthalenemethanamine, 7,8-dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-](/img/structure/B12339163.png)
1-Naphthalenemethanamine, 7,8-dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-
Description
The compound “1-Naphthalenemethanamine, 7,8-dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-” (hereafter referred to as Compound A) is a chiral amine featuring a 7,8-dihydronaphthalene core substituted with an α-methyl group and a 3-(3-trifluoromethylphenyl)propyl chain. Its stereochemical configuration is designated as (αR) in the hydrochloride form, as confirmed by crystallographic data .
Compound A’s synthesis involves a sustainable process for generating 3-(3-trifluoromethylphenyl)propanal, a key intermediate, followed by reductive amination to yield the final product with improved efficiency and reduced environmental impact . This method contrasts with traditional routes that may require harsher conditions or generate more waste.
Properties
IUPAC Name |
N-[1-(7,8-dihydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2,4-5,7,9-11,13,15-16,26H,3,6,8,12,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQWHHXHXLLCGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1CCC=C2)NCCCC3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Formamide Formation and Hydrolysis
This method avoids costly reagents like naphthalene-1-carboxaldehyde and hydrogenation equipment, prioritizing economic scalability.
Key Steps :
- Formation of 1-Chloromethylnaphthalene :
- Formamide Synthesis :
- Hydrolysis :
Optimization :
- Yield : 82% after vacuum distillation.
- Purity : Free from bis-alkylated impurities due to controlled reaction conditions.
Table 1: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Formamide Formation | KOH, tetra-n-butylammonium bromide, 5°C | 85 |
Hydrolysis | 10% H₂SO₄, reflux, 4 hr | 82 |
Reductive Amination Approach
This method leverages (R)-1-(1-naphthyl)ethylamine as a chiral building block, enabling enantiopure synthesis.
Key Steps :
- Aldehyde Synthesis :
- Reductive Amination :
- Purification :
Challenges :
- Racemization : Aldehydes may racemize during synthesis, requiring careful handling.
- Yield : ~80–85% for reductive amination steps.
Table 2: Reductive Amination Parameters
Reagent/Condition | Purpose | Yield (%) |
---|---|---|
NaBH(OAc)₃ | Reducing agent | 85 |
H₂/Pd-C | Alternative reducing system | 80 |
Substitution Reactions
This route employs alkyl halides or pseudohalides for direct functionalization.
Key Steps :
- Electrophile Preparation :
- Nucleophilic Substitution :
- Workup :
Advantages :
Table 3: Substitution Reagents and Conditions
Electrophile | Solvent | Temperature | Yield (%) |
---|---|---|---|
Propyl bromide | DMF | 25°C | 70 |
Propyl mesylate | THF | 0°C | 75 |
Heck Reaction with Double Bond Migration
This palladium-catalyzed method enables stereocontrolled coupling.
Key Steps :
- Olefin Preparation :
- Coupling :
- Double Bond Isomerization :
- Enantiomer Separation :
Critical Factors :
- Catalyst Loading : Pd catalysts (1–5 mol%) optimize efficiency.
- Yield : ~60–70% after HPLC purification.
Table 4: Heck Reaction Optimization
Parameter | Value/Condition | Outcome |
---|---|---|
Catalyst | Pd(PPh₃)₄ | High regioselectivity |
Temperature | 80–100°C | Full conversion |
Comparative Analysis of Methods
Table 5: Method Efficacy
Method | Key Advantages | Limitations |
---|---|---|
Formamide Hydrolysis | Cost-effective, high purity | Long reaction times |
Reductive Amination | Chiral control | Aldehyde instability |
Substitution | Robust conditions | Lower yields |
Heck Reaction | Stereochemical precision | Pd catalyst cost |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenemethanamine, 7,8-dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenemethanol derivatives. Substitution reactions can result in various substituted naphthalenes.
Scientific Research Applications
Synthesis and Mechanisms
The compound is synthesized through a double bond migration in a Heck reaction, which is significant in the preparation of cinacalcet congeners. The enantiomerically pure material is separated from its counterpart using High-Performance Liquid Chromatography (HPLC) .
Medicinal Chemistry
1-Naphthalenemethanamine derivatives have shown potential in drug development, particularly as histone demethylase inhibitors. These compounds can modulate epigenetic markers and have implications in cancer treatment strategies . The structural features of this compound allow for targeted modifications that enhance biological activity.
Polymer Drug Conjugates
Recent studies have explored the use of star polymer drug conjugates incorporating this compound. These conjugates can improve the solubility and bioavailability of therapeutic agents, making them more effective in clinical applications .
Transition-Metal Catalysis
The compound's structure allows it to participate in various catalyzed reactions, including alkylamine synthesis via transition-metal catalysis. This method provides a pathway for creating complex amines that are integral to pharmaceutical development .
Case Study 1: Histone Demethylase Inhibition
In a study investigating the inhibition of histone demethylases, the application of 1-Naphthalenemethanamine derivatives demonstrated significant efficacy in reducing tumor growth in preclinical models. The compound's ability to penetrate cell membranes and interact with chromatin-modifying enzymes was pivotal for its anticancer properties .
Case Study 2: Polymer Conjugates for Drug Delivery
Research on polymer-drug conjugates revealed that incorporating 1-Naphthalenemethanamine improved the pharmacokinetics of the conjugated drugs. This study highlighted how modifying drug delivery systems could lead to enhanced therapeutic outcomes in treating resistant forms of cancer .
Mechanism of Action
The mechanism of action of 1-Naphthalenemethanamine, 7,8-dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]- involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the modulation of photoluminescence in Ruddlesden-Popper perovskite, enhancing material properties for improved device performance . Additionally, it may interact with various enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(4-(Trifluoromethyl)phenyl)propan-1-amine Hydrochloride (Compound B)
- Structure : Shares a naphthalene system and trifluoromethylphenyl group but substitutes the 7,8-dihydro core with a fully aromatic naphthalene and replaces the propyl chain with an ethyl linker.
- The absence of 7,8-dihydro saturation could decrease lipophilicity .
N-Methyl-2-(1,3-Diphenyl)propylamine (Compound C)
1-[1-(2-Fluorophenyl)-3-Pyrrolidinyl]methanamine (Compound D)
- Structure : Contains a fluorophenyl group and pyrrolidine ring instead of naphthalene.
- Impact : The fluorophenyl group offers moderate electron withdrawal, but the pyrrolidine’s rigidity may limit conformational flexibility relative to Compound A’s propyl chain .
Biological Activity
1-Naphthalenemethanamine, 7,8-dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]- is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthalene ring system with various substituents that influence its biological activity. The presence of the trifluoromethyl group and the specific alkyl chain contributes to its interaction with biological targets.
Research indicates that compounds similar to 1-Naphthalenemethanamine function through various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism .
- Receptor Modulation : These compounds may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and neuroprotection.
Table 1: Summary of Biological Activities
Case Studies
- Neurotoxicity Assessment : A study evaluating various analogs found that some compounds related to 1-Naphthalenemethanamine were substrates for MAO-B and demonstrated neurotoxic effects in murine models. This suggests a potential risk for neurodegenerative effects .
- Antifungal Properties : In vitro studies revealed that derivatives of this compound exhibited strong antifungal activity against Trichophyton species, with minimum inhibitory concentrations (MICs) significantly lower than established antifungals like terbinafine .
- Ion Channel Studies : Research utilizing 7,8-dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine hydrochloride indicated its potential as a research tool for studying ion channel interactions, suggesting implications for cardiovascular and neurological research .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.